molecular formula C5H4N4O3 B096869 7-Hydroxyxanthine CAS No. 16870-90-9

7-Hydroxyxanthine

Cat. No.: B096869
CAS No.: 16870-90-9
M. Wt: 168.11 g/mol
InChI Key: RHZHJSCNWUGABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms It is known for its unique chemical structure, which includes a hydroxyl group at the seventh position of the xanthine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyxanthine typically involves the hydroxylation of xanthine. One common method includes the use of acetic anhydride as a dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs specifically at the seventh position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydroxyxanthine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyxanthine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in purine metabolism, such as xanthine oxidase.

    Pathways: By inhibiting xanthine oxidase, it reduces the production of uric acid, which is beneficial in conditions like gout. .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyxanthine is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties. Compared to 3-Hydroxyxanthine, it exhibits different reactivity towards acetic anhydride and other reagents. Its solubility in organic solvents is also influenced by the position of the hydroxyl group .

Properties

CAS No.

16870-90-9

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

7-hydroxy-3H-purine-2,6-dione

InChI

InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11)

InChI Key

RHZHJSCNWUGABX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2

Canonical SMILES

C1=NC2=C(N1O)C(=O)NC(=O)N2

Synonyms

3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyxanthine
Reactant of Route 2
7-Hydroxyxanthine
Reactant of Route 3
7-Hydroxyxanthine
Reactant of Route 4
7-Hydroxyxanthine
Reactant of Route 5
7-Hydroxyxanthine
Reactant of Route 6
7-Hydroxyxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.